Product packaging for 1-(2-Hydroxy-4-methylphenyl)propan-1-one(Cat. No.:CAS No. 2886-52-4)

1-(2-Hydroxy-4-methylphenyl)propan-1-one

Cat. No.: B2734103
CAS No.: 2886-52-4
M. Wt: 164.204
InChI Key: PDHADLNZFCPLIV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)propan-1-one (CAS 2886-52-4 ) is a high-purity organic compound supplied for advanced research and development applications. This building block, with a molecular weight of 164.20 g/mol ( ) and the molecular formula C10H12O2 ( ), is characterized by its propiophenone structure featuring a hydroxyl group adjacent to the carbonyl and a methyl substituent on the aromatic ring. Its structural features, including a hydrogen bond donor count of 1 and a polar surface area of 37 Ų ( ), make it a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Researchers can utilize this compound, available with a purity of 95% or greater ( ), as a key precursor in pharmaceutical and chemical research. The compound is associated with identifiers including MDL number MFCD00218575 ( ) and InChIKey PDHADLNZFCPLIV-UHFFFAOYSA-N ( ). This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B2734103 1-(2-Hydroxy-4-methylphenyl)propan-1-one CAS No. 2886-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHADLNZFCPLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2886-52-4
Record name 1-(2-hydroxy-4-methylphenyl)propan-1-one
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Elucidation of Chemical Reactivity and Mechanistic Transformations of 1 2 Hydroxy 4 Methylphenyl Propan 1 One

Reaction Mechanisms Involving the Carbonyl Functionality of 1-(2-Hydroxy-4-methylphenyl)propan-1-one

The propionyl group, an acyl substituent on the aromatic ring, features a reactive carbonyl center (C=O) and an adjacent α-carbon with acidic protons. These features are central to its most significant transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is characteristic of ketones and leads to the formation of a tetrahedral intermediate, which is typically protonated upon workup to yield an alcohol.

A quintessential example of this reaction class is the addition of Grignard reagents. The reaction of this compound with an organomagnesium halide (R-MgX) results in the formation of a tertiary alcohol. In this process, the nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the final alcohol product. It is important to note that the acidic phenolic proton will also be consumed by the Grignard reagent, requiring the use of at least two equivalents of the organometallic reagent.

Table 1: Nucleophilic Addition of Grignard Reagents

ReactantGrignard Reagent (R-MgX)ProductReaction Type
This compoundMethylmagnesium Bromide (CH₃MgBr)2-(2-Hydroxy-4-methylphenyl)butan-2-olNucleophilic Addition
This compoundEthylmagnesium Bromide (CH₃CH₂MgBr)3-(2-Hydroxy-4-methylphenyl)pentan-3-olNucleophilic Addition
This compoundPhenylmagnesium Bromide (C₆H₅MgBr)1-(2-Hydroxy-4-methylphenyl)-1-phenylpropan-1-olNucleophilic Addition

Similarly, reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, yielding a secondary alcohol, 1-(2-Hydroxy-4-methylphenyl)propan-1-ol, after an aqueous workup. The choice of reducing agent can be critical for selectivity in more complex molecules.

Enolization and Reactions at the α-Carbon

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. The formation of this enolate is a key step that transforms the α-carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds.

One of the most significant reactions involving enolate formation is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. In the presence of a base (e.g., NaOH or KOH), this compound can act as the ketone component, forming an enolate that subsequently attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield a chalcone, an α,β-unsaturated ketone. These chalcones are important synthetic intermediates for various flavonoids and heterocyclic compounds.

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Aldehyde ReactantBase CatalystChalcone Product NameReaction Type
Benzaldehyde (B42025)NaOH(E)-1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-oneAldol Condensation
4-ChlorobenzaldehydeKOH(E)-3-(4-Chlorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-oneAldol Condensation
4-MethoxybenzaldehydeNaOH(E)-1-(2-Hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAldol Condensation

The nucleophilic character of the enolate also allows for direct alkylation or halogenation at the α-position under appropriate conditions. For example, reaction with bromine (Br₂) in an acidic or basic medium can introduce a bromine atom at the α-carbon to form 2-bromo-1-(2-hydroxy-4-methylphenyl)propan-1-one.

Chemical Transformations of the Hydroxyl Group in this compound

The phenolic hydroxyl group is a dominant functional group, imparting acidity and serving as a site for nucleophilic attack and directing electrophilic substitution on the aromatic ring.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is an excellent nucleophile and can participate in substitution reactions to form ethers and esters.

Etherification : The Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols. Treatment of this compound with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) generates the corresponding sodium or potassium phenoxide. This intermediate readily reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to yield the corresponding ether.

Esterification : Phenols can be converted to esters by reaction with acylating agents like acid chlorides or acid anhydrides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct. For example, reacting this compound with acetyl chloride in the presence of pyridine yields 2-propionyl-5-methylphenyl acetate (B1210297).

Oxidation and Reduction Pathways

Oxidation : The phenolic hydroxyl group is sensitive to oxidation. Strong oxidizing agents can lead to complex mixtures or degradation of the aromatic ring. However, under controlled conditions, phenols can be oxidized to quinones. For this compound, oxidation could potentially lead to quinone-type structures, although the substitution pattern makes this complex. Milder oxidation might lead to the formation of dimers through radical coupling.

Reduction : The term "reduction" can refer to different transformations.

Reduction of the Carbonyl Group : As distinct from transformations of the hydroxyl group itself, the carbonyl group can be reduced while leaving the phenolic hydroxyl intact. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemoselective hydride reagents can reduce the ketone to a secondary alcohol. For a complete deoxygenation of the carbonyl group to a methylene (B1212753) group (-CH₂-), forcing conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can convert the propionyl group into a propyl group, yielding 2-propyl-4-methylphenol. wikipedia.organnamalaiuniversity.ac.inwikipedia.org The choice between these methods depends on the molecule's stability to strong acid or strong base. wikipedia.org

Reduction (Deoxygenation) of the Hydroxyl Group : The direct removal of a phenolic hydroxyl group to replace it with a hydrogen atom is a challenging transformation that cannot be achieved by standard hydride reagents. A common strategy involves a two-step process: first, the hydroxyl group is converted into a better leaving group, such as a tosylate or triflate ester. Subsequently, this derivative can be subjected to catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) to cleave the C-O bond, yielding 1-(4-methylphenyl)propan-1-one. organic-chemistry.org

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns of this compound

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), and the regiochemical outcome is governed by the directing effects of the three substituents already present.

The directing effects of the substituents are as follows:

-OH (Hydroxyl) : A strongly activating, ortho, para-directing group.

-CH₃ (Methyl) : A weakly activating, ortho, para-directing group.

-C(O)CH₂CH₃ (Propionyl) : A deactivating, meta-directing group.

The positions on the ring are numbered starting from the carbon bearing the propionyl group as C1. The hydroxyl is at C2 and the methyl is at C4. An incoming electrophile (E⁺) will be directed to specific positions based on the combined influence of these groups.

The powerful activating hydroxyl group at C2 strongly directs substitution to its ortho position (C3) and its para position (C5).

The activating methyl group at C4 directs to its ortho positions (C3 and C5) and its para position (C6).

The deactivating propionyl group at C1 directs to its meta positions (C3 and C5).

Crucially, all three substituents direct incoming electrophiles to the same positions: C3 and C5. The hydroxyl group is the most powerful activating director, and its influence, combined with the reinforcing effects of the other two groups, makes the C3 and C5 positions highly susceptible to electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at these two sites, yielding a mixture of 3- and 5-substituted products.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)Position of Substitution
NitrationHNO₃, H₂SO₄1-(2-Hydroxy-4-methyl-5-nitrophenyl)propan-1-one and 1-(2-Hydroxy-4-methyl-3-nitrophenyl)propan-1-oneC5 and C3
BrominationBr₂, FeBr₃1-(5-Bromo-2-hydroxy-4-methylphenyl)propan-1-one and 1-(3-Bromo-2-hydroxy-4-methylphenyl)propan-1-oneC5 and C3
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-Acetyl-2-hydroxy-4-methylphenyl)propan-1-one and 1-(3-Acetyl-2-hydroxy-4-methylphenyl)propan-1-oneC5 and C3

Photochemical and Thermal Reactivity Profiles of this compound

The photochemical behavior of aromatic ketones like this compound is largely dictated by the electronic transitions they undergo upon absorption of ultraviolet (UV) light. Compounds with a similar α-hydroxy ketone structure are well-recognized as Type I photoinitiators, which undergo direct cleavage to form free radicals upon UV exposure.

Upon irradiation with UV light, typically in the 200-400 nm range, these compounds undergo a Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. For the related compound 2-hydroxy-2-methyl-1-phenyl propanone, this α-cleavage occurs from the lowest triplet state (T1) and results in the formation of two distinct free radicals: a benzoyl radical and a hydroxyalkyl radical. researchgate.net The efficiency of this cleavage is influenced by substituents on the phenyl ring. For instance, electron-withdrawing groups like halogens at the para position can promote the n,π* nature of the triplet state, leading to fast and efficient α-cleavage. researchgate.net

A related photoinitiator, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239), also functions through UV activation, dissociating into benzoyl and ketyl radicals that can initiate polymerization. caymanchem.comcaymanchem.com The quantum yield for the α-cleavage of similar α-hydroxy ketones is a key parameter in determining their efficiency as photoinitiators. researchgate.net

Thermally, compounds of this class generally exhibit good stability. Studies on novel photoinitiators derived from structures like 2-hydroxy-2-methylpropiophenone (B179518) have shown them to be thermally stable, which is a desirable property for extending storage life and application in various curing systems. nih.gov Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize the thermal properties of materials synthesized using these photoinitiators. mdpi.com

Table 1: Photochemical Properties of Related α-Hydroxy Ketone Photoinitiators
CompoundExcitation Wavelength (nm)Primary Photochemical ProcessGenerated RadicalsQuantum Yield (Φα)
2-Hydroxy-2-methyl-1-phenyl-propan-1-one~355-365Norrish Type I α-cleavageBenzoyl and 2-hydroxy-2-propyl0.29 - 0.38
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone~275, 365α-cleavageBenzoyl and Ketyl radicalsNot Specified

Electrochemical Behavior and Redox Properties of this compound

The electrochemical behavior of this compound and its derivatives can be investigated using techniques like cyclic voltammetry. This method provides valuable information on oxidation and reduction potentials, the formation of intermediates, and the reversibility of electron transfer processes, which helps in elucidating reaction mechanisms. orientjchem.org

Studies on a Schiff base ligand derived from 2-hydroxy-2-methylpropiophenone revealed its electrochemical properties. orientjchem.orgorientjchem.org Using a glassy carbon working electrode, the cyclic voltammograms of the ligand were recorded over a potential range of +800mV to -1500mV at various scan rates. orientjchem.orgorientjchem.org The electrochemical analysis showed a single irreversible reduction wave for the ligand. orientjchem.orgorientjchem.org In contrast, its corresponding Cu(II) complex exhibited a quasi-reversible wave. orientjchem.orgorientjchem.org

Such voltammetric studies allow for the determination of various kinetic parameters that characterize the redox reactions at the electrode-solution interface. These include the charge transfer coefficient (αn), the diffusion coefficient (D₀¹/²), and the heterogeneous forward rate constant (K⁰f,h). orientjchem.orgorientjchem.org These parameters are crucial for understanding the kinetics and mechanism of the electrochemical reactions. The electrochemical measurements can also be performed in solvents of different polarities to assess the influence of the medium on the redox behavior. orientjchem.org

Table 2: Electrochemical Data for a Schiff Base Derived from 2-Hydroxy-2-methylpropiophenone
SpeciesElectrochemical ProcessReversibilityDetermined Kinetic Parameters
Schiff Base Ligand (HMPSG)ReductionIrreversibleαn, D₀¹/², K⁰f,h
Cu(II) Complex of HMPSGReductionQuasi-reversibleαn, D₀¹/², K⁰f,h

Studies on Radical Pathways Involving this compound and Related Compounds

The chemistry of this compound is significantly influenced by radical pathways, particularly following photochemical initiation. As established, UV irradiation of related α-hydroxy ketones leads to α-cleavage, generating a pair of free radicals. nih.gov These highly reactive species, such as benzoyl and hydroxyalkyl radicals, are capable of initiating subsequent chemical transformations, most notably free-radical polymerization of monomers and oligomers like acrylates.

The existence of these radical intermediates can be confirmed through mechanistic investigations such as radical trapping experiments. The addition of radical inhibitors or scavengers like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT) to the reaction mixture results in the complete inhibition of the subsequent reaction, providing strong evidence for a radical-mediated pathway. researchgate.net

The generated radicals can participate in various types of reactions. For instance, α-hydroxy radicals are versatile C1 to Cn hydroxyalkylating agents. researchgate.net The radical addition to alkenes is a common pathway. researchgate.net In the context of hydrogel synthesis, the photoinitiator-derived radicals react with vinyl monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) and acrylamide (B121943) (AAm), to form a crosslinked polymer network. mdpi.com The concentration of the photoinitiator, and thus the initial concentration of radicals, can directly influence the mechanical properties of the resulting polymer, with higher concentrations leading to a more compact network with greater tensile strength. mdpi.com The radical-mediated process can also involve energy transfer to molecular oxygen, producing highly reactive singlet oxygen (¹O₂), which has its own distinct reactivity. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 Hydroxy 4 Methylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of 1-(2-Hydroxy-4-methylphenyl)propan-1-one

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

A study detailing the synthesis and characterization of 2-hydroxy-4-methylpropiophenone (a common name for the target compound) provides key ¹H NMR data. bath.ac.uk The spectrum, recorded in deuterochloroform (CDCl₃), reveals a distinctive signal at δ 12.36 ppm for the phenolic hydroxyl proton. bath.ac.uk This significant downfield shift is characteristic of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen, a feature typical of ortho-hydroxyaryl ketones. The aliphatic portion of the molecule is defined by a quartet at δ 2.90 ppm, corresponding to the methylene (B1212753) (-CH₂-) protons of the propanoyl group, and a triplet at δ 1.16 ppm for the terminal methyl (-CH₃) protons. bath.ac.uk The aromatic region displays signals for the three protons on the substituted benzene (B151609) ring, while a singlet at δ 2.28 ppm confirms the presence of the methyl group attached to the aromatic ring. bath.ac.uk

Deuterium exchange experiments further corroborate the structure; the disappearance of the signal for the two α-keto methylene protons (δ 2.90 ppm) and the phenolic proton (δ 12.36 ppm), along with the collapse of the ethyl group's methyl triplet into a singlet, confirms the positions of these exchangeable protons. bath.ac.uk

Interactive Data Table: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenolic -OH 12.36 Singlet - 1H
Aromatic H-6 7.56 Doublet Not Reported 1H
Aromatic H-3, H-5 6.68 Multiplet Not Reported 2H
Propanoyl -CH₂- 2.90 Quartet Not Reported 2H
Aromatic -CH₃ 2.28 Singlet - 3H
Propanoyl -CH₃ 1.16 Triplet Not Reported 3H

Source: University of Bath bath.ac.uk

While specific experimental 2D NMR spectra for this compound are not widely published, their expected correlations can be predicted to confirm the structure derived from 1D data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing proton-proton coupling networks. The most definitive correlation would be a cross-peak between the methylene protons of the propanoyl group (δ ~2.90 ppm) and the terminal methyl protons (δ ~1.16 ppm), confirming the ethyl ketone moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would connect the proton signals to their corresponding carbon signals, allowing for the unambiguous assignment of the ¹³C spectrum. For instance, the proton signal at δ ~2.90 ppm would correlate with the carbon signal of the propanoyl methylene group.

The propanoyl methylene protons (δ ~2.90 ppm) correlating to the carbonyl carbon (C=O) and the aromatic carbon C-1.

The aromatic proton H-6 (δ ~7.56 ppm) correlating to the carbonyl carbon and the aromatic carbon C-4.

The aromatic methyl protons (δ ~2.28 ppm) correlating to aromatic carbons C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. A NOESY spectrum would be expected to show a correlation between the phenolic -OH proton and the aromatic H-3 proton, as well as between the propanoyl methylene protons and the aromatic H-6 proton, confirming their adjacent positioning.

Currently, there is no information available in the scientific literature regarding the existence of polymorphs or hydrates of this compound. Therefore, solid-state NMR characterization is not applicable based on current knowledge.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₂O₂. This corresponds to a calculated monoisotopic mass of 164.08373 Da. Experimental mass spectrometry confirms a molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 164, consistent with this molecular weight. bath.ac.uk High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula C₁₀H₁₂O₂ and distinguishing it from other potential isobaric compounds.

Interactive Data Table: Predicted m/z Values for HRMS Adducts

Adduct Predicted m/z
[M+H]⁺ 165.09100
[M+Na]⁺ 187.07294
[M-H]⁻ 163.07644
[M]⁺ 164.08317

Source: PubChemLite sigmaaldrich.com

α-Cleavage: The loss of the ethyl group would generate a stable acylium ion, which is a characteristic fragment for such ketones.

C₁₀H₁₂O₂⁺• → [M - C₂H₅]⁺ + •C₂H₅

This would produce a prominent peak at m/z 135 .

This primary fragment ion [C₈H₇O₂]⁺ would be the base peak or a very significant peak in the spectrum, providing strong evidence for the propanoyl substituent on the aromatic ring. Further fragmentation of this ion could occur through the loss of carbon monoxide (CO).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. Although experimental spectra for this specific compound are not available in common databases, the expected vibrational frequencies can be reliably predicted.

The most notable feature in the IR spectrum would be the consequence of the strong intramolecular hydrogen bond between the ortho-hydroxyl and carbonyl groups.

O-H Stretch: Instead of a sharp peak around 3600 cm⁻¹, a very broad and low-intensity absorption is expected in the 3200-2500 cm⁻¹ region, which is characteristic of a chelated phenolic hydroxyl group.

C=O Stretch: The carbonyl stretching frequency would be observed at a lower wavenumber than for a typical aryl ketone (which appears around 1690 cm⁻¹). Due to hydrogen bonding, the C=O bond is weakened and elongated, shifting its absorption to approximately 1640-1655 cm⁻¹ .

Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, offering further confirmation of the substitution pattern. The C=O stretch would also be observable, though generally weaker than in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Phenolic O-H Stretch (H-bonded) 3200 - 2500 Broad, Weak-Medium
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Medium-Strong
Carbonyl C=O Stretch (H-bonded) 1655 - 1640 Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the chromophores present: the substituted benzene ring and the carbonyl group (C=O). The spectrum arises from promotions of electrons from lower energy molecular orbitals to higher energy ones.

The key electronic transitions observed in aromatic ketones like this compound are the π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents on the benzene ring—the hydroxyl (-OH) and methyl (-CH₃) groups—influences the energy and intensity of these transitions. The hydroxyl group, being an auxochrome, can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths.

While specific, detailed spectral data for this compound is not extensively published, analysis of structurally similar compounds provides significant insight. For instance, derivatives of hydroxyacetophenone exhibit characteristic absorption bands. A study on various substituted acetophenones showed distinct absorption maxima that vary with the substitution pattern on the phenyl ring. fordham.edu For example, 2-hydroxyacetophenone (B1195853) displays three absorption bands in acetonitrile (B52724). nih.gov Similarly, p-hydroxyacetophenone shows a shift in its absorption spectrum depending on the pH, as the phenolic hydroxyl group is deprotonated in basic conditions. researchgate.net The UV-Vis spectrum of a related derivative, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239), shows absorption maxima (λmax) at 219 nm and 275 nm. caymanchem.com

Based on these related structures, the spectrum of this compound is expected to show strong absorption bands in the range of 240-280 nm and a weaker, longer-wavelength band around 320-350 nm, corresponding to the π → π* and n → π* transitions, respectively. The solvent environment can also play a role; polar solvents may cause shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Table 1: Representative UV-Vis Absorption Maxima for Related Acetophenone (B1666503) Derivatives
Compoundλmax (nm)Solvent/ConditionsReference
2,4-(OH)₂-5-OCH₃-acetophenone350, 276, 239Not Specified fordham.edu
2-OH,4,5-(OCH₃)₂-acetophenone342, 275, 237Not Specified fordham.edu
p-HydroxyacetophenoneShifts from phenol (B47542) to conjugate basepH 7 vs pH 8 buffer researchgate.net
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone219, 275Not Specified caymanchem.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination of this compound and Its Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied in two primary forms: single-crystal XRD and powder XRD.

Single-Crystal X-ray Diffraction: This technique provides the most detailed structural information. If a suitable single crystal of this compound could be grown, XRD analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would reveal the molecule's conformation, including the orientation of the propanoyl group relative to the phenyl ring. Furthermore, it would elucidate the crystal packing arrangement and identify intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen, which are critical in defining the supramolecular architecture.

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline materials or powders. It produces a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. While it does not provide the atomic-level detail of single-crystal XRD, PXRD is invaluable for phase identification, assessing sample purity, and determining crystallite size.

As of this writing, a published single-crystal or powder X-ray diffraction pattern for this compound has not been identified in the surveyed literature. The characterization of related compounds demonstrates the utility of the technique. For derivatives that have been successfully crystallized, XRD analysis would be the primary method to confirm their solid-state structure and conformation unequivocally.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are analytical methods used to investigate the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

The applicability of these methods is entirely dependent on the presence of chirality in the molecule under investigation. The chemical structure of this compound lacks a stereocenter (or any other element of chirality, such as axial or planar chirality). A stereocenter is typically a carbon atom bonded to four different substituent groups. In this molecule, no such atom exists. The carbonyl carbon of the propanone group is bonded to the phenyl ring, an ethyl group, and is double-bonded to an oxygen, thus having only three bonded groups. All other carbon atoms in the molecule also lack the necessary four different substituents.

Since this compound is an achiral molecule, it does not exhibit optical activity. Therefore, it will not produce a signal in Circular Dichroism or Optical Rotatory Dispersion spectroscopy. These techniques are not applicable for the stereochemical characterization of this specific compound. If a chiral center were to be introduced into the molecule, for example by modification of the propanone side chain, then chiroptical methods would become essential tools for determining its absolute configuration and studying its conformational properties in solution.

Computational Chemistry and Theoretical Modeling of 1 2 Hydroxy 4 Methylphenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(2-Hydroxy-4-methylphenyl)propan-1-one. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules like this compound due to its excellent balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. nih.gov For related hydroxyacetophenone compounds, DFT studies have successfully rationalized product selectivity and regioselectivity by analyzing the highest occupied molecular orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges on potential nucleophilic centers. u-szeged.hu

From the optimized geometry, a wealth of electronic properties can be determined. The energies of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are also generated from DFT calculations. These surfaces map the electrostatic potential onto the electron density of the molecule, visually identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). tandfonline.com For aromatic ketones, the oxygen atoms of the carbonyl and hydroxyl groups typically represent the most negative potential sites.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's chemical behavior. mdpi.com

Table 1: Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Significance
Chemical Hardness (η) η = (εLUMO - εHOMO) / 2 Measures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Potential (μ) μ = (εHOMO + εLUMO) / 2 Represents the "escaping tendency" of electrons.
Electronegativity (χ) χ = -μ Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η) Quantifies the ability of a molecule to accept electrons.

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a softer molecule is more reactive. |

This table outlines key conceptual descriptors derived from HOMO and LUMO energies to predict molecular reactivity.

To study excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for predicting the electronic absorption spectra (UV-Vis) of molecules, including substituted phenols. scilit.comresearchgate.netmdpi.com TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. tandfonline.comnih.gov

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, can provide very high accuracy. researchgate.net

For a molecule like this compound, ab initio calculations can be used to:

Obtain highly accurate geometric parameters: While computationally more expensive than DFT, methods like MP2 can yield bond lengths and angles that are in excellent agreement with experimental data from techniques like X-ray crystallography.

Calculate benchmark energies: High-level methods such as Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are often considered the "gold standard" for calculating molecular energies. These can be used to validate the results from more approximate methods like DFT.

Investigate reaction mechanisms: Ab initio methods are used to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies with high precision. researchgate.net

The primary trade-off of ab initio methods is their high computational demand, which increases rapidly with the size of the molecule and the complexity of the calculation. For this reason, they are often used to study smaller molecules or to perform single-point energy calculations on geometries optimized with a less demanding method like DFT. researchgate.net

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them (saddle points or transition states).

For this molecule, the primary sources of conformational flexibility are the rotations around the single bonds: the C(ring)-C(carbonyl) bond and the C(carbonyl)-C(ethyl) bond. Computational methods can systematically explore the potential energy surface by rotating these bonds. A potential energy scan involves calculating the molecule's energy at fixed increments of a specific dihedral angle, while allowing the rest of the geometry to relax. This process identifies the lowest energy conformations, such as those where steric hindrance is minimized and favorable intramolecular interactions, like hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, are maximized. researchgate.net Studies on similar acetophenone (B1666503) derivatives confirm the presence of multiple conformational transitions in solution. researchgate.net

The resulting data can be visualized as a potential energy landscape (PEL) or free energy landscape (FEL), which maps the energy of the system as a function of its conformational coordinates. The landscape reveals the relative populations of different conformers and the pathways for transitioning between them. DFT calculations on related 4'-hydroxyacetophenone (B195518) have shown that different crystal polymorphs arise from distinct molecular conformations (syn vs. anti), and that the energy barrier for interconversion can be significant. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment at a specific temperature. researchgate.net

MD simulations are particularly valuable for:

Exploring the Conformational Landscape: Over the course of a simulation, the molecule can overcome energy barriers and sample a wide range of conformations, providing a more realistic view of its flexibility than static calculations alone. acs.orgnih.gov

Studying Solvation Effects: The properties of a molecule can change significantly in solution compared to the gas phase. MD simulations can explicitly model solvent molecules (e.g., water), providing detailed information on solute-solvent interactions, hydrogen bonding networks, and the structure of the solvation shell. acs.org This is crucial for understanding how the solvent influences the molecule's preferred conformation and reactivity.

Calculating Thermodynamic Properties: By analyzing the trajectory of an MD simulation, it is possible to calculate thermodynamic properties such as enthalpies of sublimation and transition energies between different solid-state forms (polymorphs). acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov These models are fundamental in computational drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis. mdpi.com

A QSAR/QSPR study on derivatives of this compound would involve the following steps:

Data Set Collection: A series of derivatives with known experimental activities or properties (e.g., antibacterial activity, antioxidant potential) is assembled. researchgate.nethumanjournals.com

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological properties. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.net

The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds.

Prediction and Validation of Spectroscopic Properties through Computational Approaches

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which is essential for their characterization. DFT calculations are widely used to simulate various types of spectra. nih.gov

Table 2: Computationally Predicted Spectroscopic Data

Spectrum Type Computational Method Information Obtained
Infrared (IR) & Raman DFT (e.g., B3LYP/6-311+G**) Calculation of vibrational frequencies and intensities. Helps in assigning experimental peaks to specific molecular motions (stretches, bends). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) DFT with GIAO method Prediction of ¹H and ¹³C chemical shifts. Aids in structure elucidation and assignment of complex spectra. researchgate.net
UV-Visible (UV-Vis) Time-Dependent DFT (TD-DFT) Calculation of electronic transition energies (λmax) and oscillator strengths, corresponding to the position and intensity of absorption bands. mdpi.com

| Mass Spectrometry (Collision Cross Section) | Various (e.g., CCSbase) | Prediction of the ion's rotationally averaged collision cross-section (CCS), which is a measure of its size and shape in the gas phase. uni.lu |

The process typically begins with the optimization of the molecule's geometry at a chosen level of theory. Following this, the relevant spectroscopic properties are calculated. For vibrational spectra (IR and Raman), a frequency calculation is performed. The calculated frequencies are often systematically overestimated compared to experimental values, so they are typically multiplied by an empirical scaling factor to improve agreement. nih.gov For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute chemical shifts. researchgate.net As mentioned previously, TD-DFT is the method of choice for UV-Vis spectra. mdpi.com The close agreement often found between computed and experimental spectra can confirm the proposed structure of a synthesized compound and provide a detailed assignment of its spectral features. researchgate.net

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the mechanistic biological interactions of the chemical compound This compound .

Detailed research findings on its specific enzyme inhibition, receptor binding, or its effects on cellular pathways such as inflammation, microbial action, and apoptosis are not available in the public domain. The search results yielded information on structurally similar but distinct compounds, and per the strict inclusion criteria of this request, data on related molecules cannot be used to describe the biological activities of this compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Mechanistic Investigations of Biological Interactions of 1 2 Hydroxy 4 Methylphenyl Propan 1 One

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted structural modifications. For 1-(2-hydroxy-4-methylphenyl)propan-1-one, while specific and extensive SAR data is not widely published, principles can be inferred from related chemical structures, such as chalcones and other acetophenone (B1666503) derivatives. nih.gov The core scaffold presents several key regions for modification: the phenolic hydroxyl group, the methyl group on the phenyl ring, the aromatic ring itself, and the propanone side chain.

Systematic analysis of structural features in analogous compounds has shown that the biological activity can be significantly influenced by the nature and position of substituents on the phenyl ring. nih.gov For instance, in studies on benzylideneacetophenones, the presence of electron-donating groups (like methoxy (B1213986) or amino groups) at the para-position of the phenyl rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, the introduction of electron-withdrawing groups can also modulate activity, sometimes conferring different biological properties.

Modifications to the this compound scaffold could involve:

Substitution on the Phenyl Ring: Introducing additional substituents like halogens, nitro groups, or alkoxy groups at other positions on the benzene (B151609) ring could alter lipophilicity, electronic properties, and steric profile, thereby affecting target binding and potency.

Modification of the Hydroxyl Group: Esterification or etherification of the phenolic -OH group would impact its hydrogen bonding capability, which is often crucial for receptor interaction. Such a change could also modify the compound's pharmacokinetic properties.

Alteration of the Alkyl Side Chain: Varying the length of the alkyl chain (e.g., from propanone to butanone or ethanone) or introducing branching or unsaturation could influence how the molecule fits into a binding pocket.

The table below illustrates a hypothetical SAR for derivatives of this compound based on established principles from related compounds.

Modification Position Substituent (R) Predicted Impact on Hypothetical Anti-inflammatory Activity
Phenyl RingC5-OCH₃ (Methoxy)Potential increase due to electron-donating nature.
Phenyl RingC5-Cl (Chloro)Variable; may increase potency through halogen bonding or alter selectivity.
Phenyl RingC3-OH (Hydroxyl)May increase activity through additional hydrogen bonding but could also alter metabolism.
Hydroxyl GroupC2-OCH₃ (Etherification)Likely decrease, as the free hydroxyl is often a key pharmacophore.
Propanone Chain-Extension to ButanoneMay increase or decrease activity depending on the steric constraints of the target binding site.

These hypothetical relationships underscore the importance of systematic structural modification to explore the full therapeutic potential of the this compound scaffold and to develop analogues with improved potency and selectivity. scirp.org

In Vitro Metabolic Pathways and Biotransformation of this compound

The biotransformation of a chemical compound is a critical determinant of its pharmacokinetic profile and biological activity. In vitro metabolism studies, typically employing liver microsomes or hepatocytes from various species, are used to elucidate these pathways. mdpi.com For this compound, the metabolic fate is expected to be governed by its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the ketone moiety.

The metabolism would likely proceed through two main phases:

Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the Cytochrome P450 (CYP450) family of enzymes found in the liver. mdpi.com For this compound, likely Phase I reactions include:

Aromatic Hydroxylation: Addition of a second hydroxyl group to the phenyl ring, a common pathway for aromatic compounds.

Aliphatic Hydroxylation: Oxidation of the propanone side chain.

Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol.

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion. Key Phase II reactions for a phenolic compound like this compound would be:

Glucuronidation: Conjugation of the phenolic hydroxyl group with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation of the phenolic hydroxyl group with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Studies on other phenolic compounds have shown that these conjugation pathways are highly efficient. semanticscholar.orgnih.gov The specific CYP450 isozymes involved in Phase I metabolism would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes. mdpi.com

The potential metabolic pathways are summarized in the table below.

Metabolic Phase Reaction Type Potential Site of Modification Enzyme Family Resulting Metabolite
Phase IAromatic HydroxylationPhenyl RingCytochrome P450 (CYP)Dihydroxylated derivative
Phase IKetone ReductionPropanone CarbonylCarbonyl Reductases1-(2-Hydroxy-4-methylphenyl)propan-1-ol
Phase IIGlucuronidationPhenolic Hydroxyl GroupUGTsGlucuronide conjugate
Phase IISulfationPhenolic Hydroxyl GroupSULTsSulfate conjugate

Understanding these metabolic pathways is crucial for predicting the compound's in vivo behavior, including its half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. semanticscholar.org

Development of Biological Probes and Imaging Agents Based on the this compound Scaffold

Chemical probes are powerful tools designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. nih.gov The this compound scaffold possesses features that could be exploited for the development of such probes and imaging agents. The core structure allows for chemical modifications to introduce reporter groups (like fluorophores) or reactive moieties for covalent labeling, without necessarily abolishing its inherent biological activity. nih.gov

The design strategy for developing probes from this scaffold would involve several key considerations:

Identification of a Non-Essential Region: SAR studies are crucial to identify a position on the molecule where modifications can be made without disrupting the key interactions with the biological target. The C5 position on the phenyl ring or the terminal methyl of the propanone chain might be suitable locations.

Attachment of a Reporter Group: For imaging applications, a fluorescent dye could be attached via a stable linker. The choice of fluorophore would depend on the desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield).

Incorporation of a Reactive Group: To create a covalent probe, a reactive group (e.g., an electrophile like an acrylamide (B121943) or a photo-activatable group) could be incorporated. This would allow the probe to form a permanent bond with its target protein, facilitating target identification and validation.

An example of a reaction-based probe is diacetylated Zinpyr1 (DA-ZP1), which is used to image pancreatic β-cells by reacting with the high intracellular zinc concentration, leading to a fluorescent signal. nih.gov A similar strategy could be envisioned for derivatives of this compound if it targets a specific microenvironment or enzyme.

The table below outlines potential designs for biological probes based on the scaffold.

Probe Type Modification Strategy Reporter/Reactive Group Potential Application
Fluorescent ProbeAttach a fluorophore at the C5 position of the phenyl ring via a linker.Fluorescein, RhodamineVisualizing the subcellular localization of the target protein in living cells via fluorescence microscopy.
Affinity-Based ProbeAttach a biotin (B1667282) tag to the terminal end of the propanone chain.BiotinIdentifying binding partners through affinity purification and subsequent mass spectrometry (pull-down assays).
Covalent ProbeIncorporate an electrophilic "warhead" by modifying the propanone side chain.Acrylamide, FluoromethylketoneIrreversibly labeling the active site of a target enzyme for activity-based protein profiling (ABPP).

The development of such probes would be a valuable extension of the research into the biological activities of the this compound scaffold, enabling a deeper understanding of its mechanism of action and biological targets. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 1 2 Hydroxy 4 Methylphenyl Propan 1 One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography remains a cornerstone for the separation and purity assessment of organic compounds. For a polar molecule like 1-(2-Hydroxy-4-methylphenyl)propan-1-one, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a primary technique for the analysis of phenolic compounds. A typical HPLC method for a compound structurally similar to this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (often with a pH-adjusting acid like formic or phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.gov

Method development would focus on optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve a good peak shape, resolution from potential impurities, and a reasonable analysis time. Validation of the developed HPLC method is essential to ensure its reliability and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Below is an interactive data table showcasing typical validation parameters for an HPLC method developed for a related phenolic compound, which could serve as a starting point for the analysis of this compound.

ParameterTypical Value/RangeDescription
Linearity (r²) > 0.999Indicates a strong correlation between concentration and detector response.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.
Precision (% RSD) < 2%The degree of agreement among individual test results.
LOD 0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
LOQ 0.03 - 0.3 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound would likely require derivatization prior to GC analysis to increase its volatility and thermal stability. A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov

The resulting TMS ether is more volatile and less polar, allowing for its separation on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The GC method would be optimized in terms of temperature programming, carrier gas flow rate, and injector and detector temperatures. Mass spectrometry (MS) is the preferred detector for GC as it provides structural information for identification. researchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. nih.gov SFC is particularly useful for the separation of chiral compounds and polar molecules like hydroxyacetophenones. nih.gov

For this compound, SFC could offer faster separations and reduced solvent consumption compared to HPLC. A study on the gradient elution of hydroxyacetophenones by SFC with electrochemical detection demonstrated excellent analytical performance. nih.gov The separation was achieved on a diol column with a mobile phase of supercritical carbon dioxide and methanol. nih.gov

The following table summarizes potential SFC conditions for the analysis of hydroxyacetophenone derivatives, which could be adapted for this compound.

ParameterCondition
Stationary Phase Diol column (e.g., 4.6 mm id × 250 mm length, 5 µm)
Mobile Phase Supercritical CO₂ with a methanol gradient
Detector UV or Electrochemical Detector
Supporting Electrolyte (for ECD) Ammonium acetate (B1210297) in methanol

Hyphenated Techniques for Complex Sample Analysis (e.g., GC-MS, LC-MS/MS)

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, hyphenated techniques are indispensable due to their high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) of the silylated derivative would provide not only retention time data for quantification but also a mass spectrum for unambiguous identification. The fragmentation pattern in the mass spectrum, resulting from the electron ionization of the TMS-derivatized molecule, would be characteristic of its structure. nih.gov Key fragments would likely include the molecular ion, a fragment corresponding to the loss of a methyl group, and ions characteristic of the trimethylsilyl group. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for non-volatile compounds or those that are difficult to derivatize. researchgate.net An LC-MS/MS method would involve separation by HPLC followed by detection using a mass spectrometer, often a triple quadrupole. This technique offers excellent sensitivity and selectivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This minimizes interference from the sample matrix. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a neutral or weakly acidic compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules.

Capillary Zone Electrophoresis (CZE) could also be employed, especially if the analysis is performed at a pH where the phenolic hydroxyl group is ionized, imparting a negative charge to the molecule. mdpi.comnih.gov The high efficiency of CE allows for the separation of closely related isomers, which could be beneficial if positional isomers of the target compound are present. mdpi.com

Development of Novel Sensors and Biosensors for Selective Detection of this compound

The development of sensors and biosensors offers the potential for rapid, selective, and on-site detection of this compound without the need for extensive sample preparation and sophisticated instrumentation.

Electrochemical Sensors : These sensors would be based on the electrochemical oxidation of the phenolic hydroxyl group of the target molecule at the surface of a modified electrode. mdpi.com The modification of the electrode with nanomaterials or conductive polymers can enhance the sensitivity and selectivity of the detection. The oxidation potential would be characteristic of the compound, and the current generated would be proportional to its concentration. mdpi.com

Biosensors : A biosensor would incorporate a biological recognition element, such as an enzyme or an antibody, for the specific detection of the analyte. For a phenolic compound, an enzyme-based biosensor could utilize tyrosinase or laccase, which catalyze the oxidation of phenols. The product of the enzymatic reaction could then be detected electrochemically or optically.

Molecularly Imprinted Polymers (MIPs) : MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. fu-berlin.de A MIP-based sensor for this compound would involve creating a polymer matrix with cavities that are complementary in shape, size, and functionality to the analyte. semanticscholar.orgresearchgate.netnih.gov This would allow for highly selective binding and subsequent detection, for instance, through electrochemical or optical signal changes. researchgate.net

The table below outlines the principles of these novel sensor technologies.

Sensor TypePrinciple of DetectionPotential Advantages
Electrochemical Sensor Measures the current from the oxidation of the phenolic hydroxyl group.High sensitivity, rapid response, and potential for miniaturization.
Biosensor (Enzymatic) Detects the product of an enzyme-catalyzed reaction with the analyte.High specificity due to the enzyme's selectivity.
Molecularly Imprinted Polymer (MIP) Sensor Utilizes a synthetic polymer with specific recognition sites for the analyte.High selectivity, robustness, and cost-effectiveness.

Method Validation for Robustness, Reproducibility, and Sensitivity in Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. psu.edu In academic research, where findings contribute to the broader scientific knowledge, the validation of analytical methods for quantifying compounds like this compound is a critical step. This process ensures that the results are not only accurate for a specific laboratory but are also transferable and can be replicated by other researchers. The validation process encompasses several key parameters, including robustness, reproducibility, and sensitivity. researchgate.net

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of the method's reliability during normal usage. nih.gov In the context of High-Performance Liquid Chromatography (HPLC), which is a common technique for the analysis of phenolic compounds, robustness is assessed by intentionally altering parameters such as:

The pH of the mobile phase

The composition of the mobile phase (e.g., the ratio of organic solvent to water)

The column temperature

The flow rate of the mobile phase

Different columns (e.g., from different batches or suppliers) nih.gov

The goal is to identify which parameters are critical to the separation and quantification and need to be carefully controlled. For instance, a study on the analysis of a structurally related compound, 4-hydroxyacetophenone, demonstrated that slight variations in the mobile phase composition and flow rate did not significantly affect the analytical results, indicating a robust method.

Below is an interactive table illustrating typical results from a robustness study of an HPLC method. The data is hypothetical for this compound but is based on common findings for similar phenolic compounds.

Parameter VariedVariationPeak Area (% Change)Retention Time (% Change)
Flow Rate + 5%-1.2-4.8
- 5%+1.5+5.1
Mobile Phase Composition + 2% Organic-2.1-3.5
- 2% Organic+2.3+3.8
Column Temperature + 2°C-0.8-1.1
- 2°C+0.9+1.3

Reproducibility

Reproducibility refers to the ability of a method to produce consistent results under variable conditions, such as different laboratories, analysts, or instruments. psu.edu It is a measure of the method's ruggedness. In an academic setting, reproducibility is often assessed through inter-laboratory comparisons, though this is not always feasible. More commonly, intermediate precision is evaluated, which involves conducting the analysis on different days or with different analysts within the same laboratory.

The precision of an analytical method is typically expressed as the relative standard deviation (RSD) of a series of measurements. For the quantification of this compound, this would involve preparing multiple samples of a known concentration and analyzing them. The results of a reproducibility study for a related acetophenone (B1666503) derivative showed average recoveries between 98.0% and 104.0% with RSDs ranging from 0.8% to 2.6%, indicating good reproducibility.

The following table provides an example of data that could be generated during a reproducibility study for this compound.

ParameterAnalyst 1 (RSD %)Analyst 2 (RSD %)Inter-day (RSD %)
Precision (n=6) 1.11.31.8
Accuracy (% Recovery) 99.5101.2100.3

Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is determined by the slope of the calibration curve. Key parameters related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. psu.edu It is often calculated based on the signal-to-noise ratio, typically 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. psu.edu A signal-to-noise ratio of 10:1 is commonly used to determine the LOQ.

For the analysis of this compound, establishing a low LOD and LOQ is crucial when trace amounts of the compound are being investigated. Linearity studies for similar acetophenones have demonstrated good correlation coefficients (r > 0.999) over a specific concentration range, which is fundamental for determining the sensitivity.

An illustrative data table for the sensitivity and linearity of an analytical method for this compound is presented below.

ParameterValue
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Emerging Applications and Material Science Perspectives of 1 2 Hydroxy 4 Methylphenyl Propan 1 One

1-(2-Hydroxy-4-methylphenyl)propan-1-one as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a ketone functionality, makes it a promising candidate as a monomer or a modifying agent in polymer synthesis. While extensive research into its direct polymerization is still an emerging field, its structural characteristics suggest its potential utility in creating novel polymers with tailored properties.

The hydroxyl and ketone groups can participate in various polymerization reactions. For instance, the phenolic -OH group can undergo etherification or esterification reactions to form polyethers or polyesters. The ketone group, while generally less reactive, can be involved in reactions to form polyketones or can be modified to introduce other polymerizable functionalities. Polyketones, a class of high-performance thermoplastics, are noted for their high strength, and the incorporation of a functionalized monomer like this compound could introduce desirable characteristics such as improved thermal stability or specific light-absorbing properties. google.com

Below is a table outlining potential polymerization pathways for this compound.

Polymerization PathwayReactive Group(s)Resulting Polymer ClassPotential Properties
PolyetherificationPhenolic HydroxylPoly(arylene ether ketone)High thermal stability, chemical resistance
PolyesterificationPhenolic HydroxylPolyester or PolycarbonateOptical clarity, toughness
KetalizationKetone CarbonylPolyketalAcid-degradable polymers, drug delivery
Reductive AminationKetone CarbonylPolyaminesChelating properties, thermoset resins

These potential routes underscore the compound's versatility as a building block, capable of contributing to the synthesis of a diverse range of polymeric materials.

Role of this compound in Coordination Chemistry

The molecular architecture of this compound is ideally suited for applications in coordination chemistry, where it can function as a ligand to form stable complexes with various metal ions.

The presence of a hydroxyl group positioned ortho to the carbonyl oxygen of the propanoyl group allows this compound to act as a bidentate chelating agent. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the carbonyl oxygen can coordinate to a central metal ion, forming a stable six-membered chelate ring. This bidentate O,O'-donor arrangement is common in coordination chemistry and is known to form stable complexes with a wide range of transition metals and main group elements. researchgate.netresearchgate.net

The formation of such metal complexes can significantly alter the electronic and steric properties of the organic scaffold, opening avenues for applications in catalysis and materials science. The methyl group on the phenyl ring can also provide steric influence, potentially affecting the geometry and reactivity of the resulting metal complex.

Metal IonPotential Coordination GeometryCoordination ModeRelevant Application Area
Copper(II)Square Planar or TetrahedralBidentate (O,O')Catalysis, Antimicrobial agents
Nickel(II)Octahedral or Square PlanarBidentate (O,O')Catalysis, Magnetic materials
Zinc(II)TetrahedralBidentate (O,O')Fluorescent sensors, Polymerization catalyst
Cobalt(II)Octahedral or TetrahedralBidentate (O,O')Catalysis, Pigments
Manganese(II)OctahedralBidentate (O,O')Oxidation catalysis, MRI contrast agents

Metal complexes derived from ligands containing similar hydroxy-aryl ketone or Schiff base moieties have demonstrated significant catalytic activity in various organic transformations. mdpi.com For example, complexes of cobalt, nickel, and copper are often employed as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions.

It is hypothesized that metal complexes of this compound could serve as effective catalysts. For instance, they could potentially catalyze the oxidation of substrates like alcohols or anilines. mdpi.com The electronic environment around the metal center, which can be tuned by the ligand structure, is crucial for its catalytic performance. The specific research into the catalytic activities of these particular complexes is a promising area for future investigation.

The table below presents hypothetical catalytic activities based on findings for structurally related complexes. mdpi.com

Reaction TypeMetal ComplexSubstrateProductPotential Yield (%)
Aerobic Oxidation[Cu(L)₂]Benzyl AlcoholBenzaldehyde (B42025)High
C-C Coupling[Ni(L)₂]Phenylboronic acidBiphenylModerate to High
Epoxidation[Mn(L)Cl]StyreneStyrene OxideModerate

L represents the deprotonated form of this compound.

Optoelectronic Properties of this compound Derivatives and Their Potential in Advanced Materials

The inherent structure of this compound contains a phenyl ring, which acts as a chromophore that absorbs ultraviolet light. While the parent molecule itself is not expected to have significant optoelectronic properties in the visible spectrum, it serves as an excellent platform for the synthesis of more complex derivatives with tailored photophysical characteristics.

By extending the π-conjugated system through chemical modification, it is possible to shift the absorption and emission properties of the molecule into the visible range. For example, reactions at the ketone group to form derivatives such as hydrazones, Schiff bases, or chalcones can effectively increase the extent of electron delocalization. These modifications can lead to compounds with potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or as nonlinear optical materials. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can also play a role in the photophysical behavior, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT), which is a source of dual fluorescence in many molecules.

Derivative TypeSynthetic ModificationExpected Photophysical ChangePotential Application
Schiff BaseCondensation with an aromatic amineRed-shift in absorption/emissionFluorescent chemosensors
ChalconeAldol (B89426) condensation with an aldehydeEnhanced two-photon absorptionBio-imaging, Photodynamic therapy
HydrazoneCondensation with hydrazine (B178648) derivativeAggregation-induced emission (AIE)OLEDs, Chemical sensors
Boron ComplexReaction with boron compoundsStrong fluorescence, high quantum yieldSolid-state emitters, OLEDs

Supramolecular Chemistry and Self-Assembly Studies Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The functional groups on this compound make it an excellent candidate for studies in molecular recognition and self-assembly.

The molecule possesses a hydrogen bond donor (the phenolic -OH) and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens). This arrangement allows for the formation of intricate hydrogen-bonding networks, leading to self-assembly into dimers, chains, or more complex architectures in the solid state. researchgate.net Such ordered arrangements are fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on their crystalline structure.

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another, larger molecule (the host). While this compound is too small to act as a host for most molecules, it can function effectively as a guest. Its aromatic ring allows it to participate in π-π stacking and hydrophobic interactions, enabling it to bind within the cavities of host molecules like cyclodextrins, calixarenes, or self-assembled molecular cages.

Conversely, the molecule can be incorporated as a functional unit into a larger macrocyclic structure. By synthesizing a macrocycle that includes this hydroxy-ketone moiety, a new host system could be designed. The phenolic hydroxyl and ketone groups could then act as recognition sites for binding specific guest molecules through hydrogen bonding, representing a sophisticated approach to molecular sensing and recognition.

System TypeRole of the CompoundInteracting Host/GuestDriving Forces for Interaction
Guest EncapsulationGuestCyclodextrin (Host)Hydrophobic interactions, van der Waals forces
IntercalationGuestZeolite or MOF (Host)Shape complementarity, H-bonding
Molecular RecognitionHost (as part of a macrocycle)Small neutral molecules (e.g., amides)Hydrogen bonding, π-π stacking
Self-AssemblyBuilding BlockItselfHydrogen bonding, π-π stacking

Crystal Engineering and Co-crystallization

The study of the solid-state properties of this compound through crystal engineering and co-crystallization is an area with considerable potential, though specific crystallographic data for this compound is not extensively reported in publicly accessible research literature. Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. For this compound, its molecular structure offers key functional groups that are pivotal for forming predictable and robust supramolecular structures.

The primary functional groups available for intermolecular interactions are the hydroxyl (-OH) group and the carbonyl (C=O) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group is a hydrogen bond acceptor. These capabilities allow for the formation of strong and directional hydrogen bonds, which are the cornerstone of crystal engineering. For instance, the hydroxyl group can form hydrogen bonds with the carbonyl group of an adjacent molecule, leading to the formation of chains, dimers, or more complex networks. The presence of the aromatic ring also allows for π-π stacking interactions, which can further stabilize the crystal lattice.

Co-crystallization is a technique where a target molecule is crystallized with a stoichiometric amount of a second molecule, known as a coformer, to form a new crystalline solid with different physicochemical properties. The selection of a coformer for this compound would be guided by the principles of hydrogen bonding and other non-covalent interactions. Suitable coformers could be molecules with complementary functional groups, such as carboxylic acids, amides, or other compounds with strong hydrogen bond donor or acceptor sites. The interaction between the hydroxyl group of this compound and a carboxylic acid coformer, for example, could result in a highly stable supramolecular synthon.

The potential outcomes of crystal engineering and co-crystallization of this compound include the modification of its melting point, solubility, bioavailability, and mechanical properties. By understanding and controlling the intermolecular interactions, it may be possible to design new solid forms of this compound with enhanced properties for various applications in material science and pharmaceuticals. The systematic study of its crystal structure and the exploration of its co-crystals would be a valuable contribution to the field of solid-state chemistry.

Environmental Fate and Degradation Studies of this compound in Relevant Academic Contexts

Direct experimental studies on the environmental fate and degradation of this compound are limited in the available scientific literature. However, insights into its potential environmental behavior can be inferred from studies on structurally similar compounds, such as 4-hydroxyacetophenone, and through the application of predictive models like Quantitative Structure-Activity Relationships (QSAR).

The environmental fate of an organic compound is determined by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. For this compound, its hydroxyl and carbonyl groups, along with the aromatic ring, are expected to be the primary sites for enzymatic attack by microorganisms in soil and water.

Studies on the microbial degradation of 4-hydroxyacetophenone have shown that bacteria such as Pseudomonas fluorescens can metabolize this compound. ethz.chnih.gov The degradation pathway often initiates with a Baeyer-Villiger monooxygenase, which converts the ketone to an ester. ethz.chresearchgate.net This is followed by hydrolysis of the ester to a hydroquinone (B1673460). nih.gov The resulting hydroquinone is then typically cleaved through the action of a dioxygenase, entering central metabolic pathways. nih.govresearchgate.net

Based on this, a plausible degradation pathway for this compound can be proposed. The initial step would likely involve the oxidation of the propanone side chain, potentially followed by cleavage of the aromatic ring. The presence of the methyl group on the phenyl ring may influence the rate and pathway of degradation compared to unsubstituted hydroxyacetophenones.

Below is a table outlining a proposed biodegradation pathway for this compound based on analogous pathways for similar compounds.

StepProposed ReactionKey Enzyme TypePotential Intermediate Product
1Baeyer-Villiger oxidation of the ketoneMonooxygenase2-hydroxy-4-methylphenyl propanoate
2Hydrolysis of the esterEsterase/Hydrolase4-methylhydroquinone and propionic acid
3Aromatic ring cleavageDioxygenaseRing-opened aliphatic acids
4Further metabolismVariousCentral metabolic intermediates (e.g., β-ketoadipate)

In the absence of experimental data, QSAR models serve as valuable tools for predicting the environmental fate of chemicals. researchgate.netecetoc.orgresearchgate.net These computational models use the molecular structure of a compound to estimate properties such as biodegradability, soil sorption, and bioconcentration. researchgate.netresearchgate.net For this compound, QSAR models could provide initial estimates of its persistence in the environment and its potential to bioaccumulate. However, it is crucial that such predictions are eventually validated with experimental data to ensure their accuracy. ecetoc.org Further research, including laboratory biodegradation studies and ecotoxicological assessments, would be necessary to fully characterize the environmental profile of this compound.

Future Directions and Persistent Research Challenges for 1 2 Hydroxy 4 Methylphenyl Propan 1 One

Identification of Unexplored Synthetic Pathways and Novel Reactivity

The classical synthesis of 1-(2-Hydroxy-4-methylphenyl)propan-1-one typically involves Friedel-Crafts acylation or Fries rearrangement. However, the pursuit of more efficient, sustainable, and diverse synthetic routes remains a critical challenge. Future research should focus on developing novel catalytic systems that can achieve the synthesis under milder conditions with higher yields and selectivity.

Unexplored Synthetic Strategies:

Transition-Metal-Catalyzed C-H Activation: Direct C-H functionalization of simpler phenolic precursors offers a highly atom-economical approach. Investigating catalysts, such as those based on palladium, rhodium, or iridium, for the regioselective acylation of m-cresol (B1676322) could provide a more direct and environmentally benign route to the target molecule and its derivatives.

Photoredox Catalysis: The use of visible light to drive chemical transformations has emerged as a powerful tool in organic synthesis. Exploring photoredox-catalyzed couplings of appropriate precursors could unlock new, previously inaccessible synthetic pathways.

Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled selectivity and sustainability. Screening for or engineering enzymes that can perform the desired acylation on a phenolic substrate would be a significant breakthrough.

Novel Reactivity:

Beyond its synthesis, the inherent reactivity of this compound, stemming from its ketone, hydroxyl, and activated aromatic ring functionalities, presents numerous opportunities for exploration.

Photochemical Transformations: The ortho-hydroxyaryl ketone motif is known to participate in interesting photochemical reactions, such as the Norrish Type I and Type II reactions. researchgate.netyoutube.com A detailed investigation into the photochemical behavior of this specific compound could lead to the discovery of novel photo-triggered rearrangements, cyclizations, or fragmentations, yielding unique molecular architectures. mdpi.com

Catalytic Asymmetric Transformations: The development of catalytic methods for the enantioselective functionalization of the prochiral ketone or the α-carbon would be of immense value, providing access to chiral building blocks for pharmaceuticals and other bioactive molecules. nih.gov This could involve asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions.

Multi-component Reactions: Designing novel multi-component reactions where this compound acts as a key building block could lead to the rapid and efficient synthesis of complex heterocyclic and carbocyclic scaffolds. harvard.edu

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. For this compound, several areas warrant deeper mechanistic investigation.

Key Areas for Mechanistic Elucidation:

Photochemical Reaction Pathways: Elucidating the precise mechanistic pathways of its photochemical reactions is crucial. This would involve identifying the nature of the excited states (e.g., n,π* vs. π,π*), the lifetimes of transient intermediates, and the factors that govern product distribution. researchgate.net Techniques such as laser flash photolysis and computational modeling could provide invaluable insights. rsc.org

Role of the Hydroxyl Group: The ortho-hydroxyl group can play a significant role in directing reactivity through chelation to metal catalysts or by acting as an intramolecular catalyst. rsc.org Mechanistic studies are needed to quantify the influence of this group on various transformations, such as reductions, oxidations, and cross-coupling reactions.

Intermediate Characterization: The direct observation and characterization of key reaction intermediates, such as enolates, radicals, or metal-bound species, would provide definitive evidence for proposed mechanisms. Advanced spectroscopic techniques, including in-situ NMR and EPR, could be employed for this purpose.

Advanced Computational Modeling for Precise Structure-Function Prediction

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules. For this compound, advanced computational modeling can accelerate discovery and provide insights that are difficult to obtain experimentally.

Computational Approaches and Their Potential Applications:

Computational MethodPotential Application for this compound
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting spectroscopic properties (IR, NMR, UV-Vis), and calculating electronic properties such as HOMO-LUMO gaps to understand reactivity. researchgate.netuantwerpen.be
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in different solvent environments or within a material matrix to understand intermolecular interactions and conformational preferences. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity or material properties of derivatives based on their structural features.
Machine Learning (ML) Accelerating the discovery of new synthetic routes or predicting the outcomes of reactions under various conditions. escholarship.org

By employing these computational tools, researchers can rationally design derivatives of this compound with tailored electronic, optical, or biological properties, thereby guiding synthetic efforts and minimizing trial-and-error experimentation.

Integration of this compound into Innovative Material Systems

The unique combination of functional groups in this compound makes it an attractive candidate for incorporation into advanced materials.

Potential Applications in Materials Science:

Photoinitiators for Polymerization: Hydroxyaryl ketones are known to function as photoinitiators. researchgate.net Investigating the efficiency of this compound and its derivatives in initiating radical polymerization upon UV exposure could lead to the development of new photo-curable resins, coatings, and 3D printing materials.

Stimuli-Responsive Polymers: The phenolic hydroxyl group offers a handle for incorporating the molecule into polymer backbones or as a pendant group. rsc.org This could lead to the creation of "smart" polymers that respond to stimuli such as pH, light, or temperature, with potential applications in drug delivery, sensors, and self-healing materials. nih.govnih.gov

Advanced Composites and Blends: The polarity and hydrogen-bonding capability of the molecule suggest it could be used as a compatibilizer or modifier in polymer blends and composites to enhance their mechanical and thermal properties. numberanalytics.com

Interdisciplinary Research Opportunities and Synergistic Collaborations for Comprehensive Understanding

The full potential of this compound can only be realized through collaborative efforts that bridge traditional scientific disciplines.

Opportunities for Interdisciplinary Synergy:

Medicinal Chemistry and Pharmacology: The structural motif of a substituted hydroxyaryl ketone is present in many biologically active compounds. numberanalytics.com Collaborations between synthetic chemists and pharmacologists could explore the potential of derivatives of this compound as novel therapeutic agents.

Materials Science and Engineering: Joint efforts between chemists and materials scientists are essential for designing and fabricating novel materials incorporating this compound. This includes characterizing the performance of these materials in various applications, from advanced coatings to biomedical devices. mdpi.com

Computational and Experimental Chemistry: A strong synergy between computational and experimental chemists will be crucial for accelerating research. escholarship.org Theoretical predictions can guide experimental design, while experimental results can validate and refine computational models.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Hydroxy-4-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via Claisen-Schmidt condensation , a widely used method for chalcone derivatives. Key steps include:

  • Reacting 2-hydroxy-4-methylacetophenone with an appropriate aldehyde in ethanol under basic (e.g., NaOH) or acidic (e.g., thionyl chloride) catalysis .
  • Optimizing reaction parameters:
    • Molar ratio : A 1:1.2 ratio of acetophenone to aldehyde minimizes side reactions.
    • Temperature : Reflux (~78°C in ethanol) enhances yield .
    • Catalyst : Thionyl chloride improves electrophilicity of the carbonyl group, accelerating enolate formation .
  • Post-synthesis purification via recrystallization (e.g., ethanol/water mixture) ensures high purity .

Basic: How should researchers characterize the compound’s purity and structural integrity using spectroscopic techniques?

Answer:

  • NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic and enone regions. For example:
    • ¹H NMR : Look for characteristic doublets (δ 7.2–8.1 ppm, aromatic H) and enone protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and aromatic carbons .
  • IR : Detect hydroxyl (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹) stretches .
  • HPLC : Validate purity (>98%) using a C18 column, isocratic elution (acetonitrile/water, 60:40), and UV detection (λ = 254 nm) .

Advanced: How can crystallographic disorder or twinning be resolved during X-ray diffraction analysis of this compound?

Answer:

  • Disorder Handling : Use SHELXL ’s PART and FREE commands to model disordered atoms. Refine occupancy factors iteratively .
  • Twinning : For twinned crystals, apply the TWIN command in SHELXL with a BASF parameter to account for domain fractions .
  • Validation : Check residual electron density maps (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) .

Advanced: What computational approaches are suitable for predicting the compound’s electronic properties or bioactivity?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to compute:
    • HOMO-LUMO gaps (predicting reactivity) .
    • Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Parameterize force fields for hydroxyl and ketone groups .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Answer:

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S motifs) using Mercury or PLATON .
  • Geometric Parameters : Measure donor-acceptor distances (2.5–3.0 Å) and angles (150–180°) .
  • Example: In 1-(2-Hydroxy-4-methoxyphenyl) derivatives, intramolecular O–H···O bonds stabilize planar conformations .

Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral peaks)?

Answer:

  • Purity Verification : Re-crystallize and analyze via DSC (melting point) and HPLC-MS (mass confirmation) .
  • Experimental Reproducibility :
    • Standardize solvent systems (e.g., anhydrous ethanol for synthesis).
    • Control humidity (hydroxyl groups are hygroscopic) .
  • Literature Cross-Validation : Compare with structurally analogous compounds (e.g., phloretin derivatives) .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenolic group .
  • Handling : Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid hydrolysis .

Advanced: How can researchers design derivatives to enhance biological activity while maintaining structural integrity?

Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to increase electrophilicity .
    • Replace the methyl group with halogens (–Cl, –Br) to improve membrane permeability .
  • SAR Studies : Test derivatives in vitro (e.g., antimicrobial assays) and correlate substituents with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.